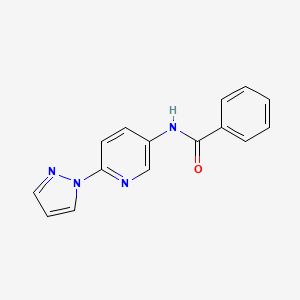
Benzyl 1-(2-cyanoethyl)-3-(4-nitrophenyl)pyrazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 1-(2-cyanoethyl)-3-(4-nitrophenyl)pyrazole-4-carboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is commonly referred to as BNPC and is synthesized using a specific method that involves the use of various reagents and solvents. The purpose of
Scientific Research Applications
BNPC has been extensively studied for its potential applications in various scientific research fields. One of the key areas of research is in the development of new drugs and therapies for various diseases. BNPC has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties, making it a promising candidate for drug development.
Mechanism of Action
The mechanism of action of BNPC is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. BNPC has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the immune response.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and anti-cancer properties, BNPC has been shown to have other biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of tumor cells, and modulate the immune response. It has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of BNPC is its versatility. It can be easily synthesized using a relatively simple method and has a wide range of potential applications. However, there are also some limitations to its use in lab experiments. BNPC is relatively unstable and can degrade over time, which can affect the accuracy of experimental results. It also has low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Future Directions
There are many potential future directions for research on BNPC. One area of research is in the development of new drugs and therapies based on BNPC. Another area of research is in the study of the biochemical and physiological effects of BNPC, particularly in the context of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of BNPC and to identify potential targets for drug development.
Conclusion:
Benzyl 1-(2-cyanoethyl)-3-(4-nitrophenyl)pyrazole-4-carboxylate is a chemical compound that has shown great potential in scientific research. Its unique properties and potential applications make it a promising candidate for drug development and other areas of research. Further research is needed to fully understand the mechanism of action of BNPC and to identify potential targets for drug development.
Synthesis Methods
The synthesis of BNPC involves the reaction of 1-benzyl-3-(4-nitrophenyl)pyrazole-4-carboxylic acid with ethyl cyanoacetate in the presence of triethylamine and 1,3-dicyclohexylcarbodiimide. The reaction is carried out in dichloromethane, and the resulting product is purified using column chromatography. The yield of BNPC is typically around 60-70%.
properties
IUPAC Name |
benzyl 1-(2-cyanoethyl)-3-(4-nitrophenyl)pyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O4/c21-11-4-12-23-13-18(20(25)28-14-15-5-2-1-3-6-15)19(22-23)16-7-9-17(10-8-16)24(26)27/h1-3,5-10,13H,4,12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQCZACBYLQMCPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CN(N=C2C3=CC=C(C=C3)[N+](=O)[O-])CCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 1-(2-cyanoethyl)-3-(4-nitrophenyl)pyrazole-4-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-ethyl-5-[(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methyl]-1,3,4-oxadiazole](/img/structure/B7470613.png)

![(3-Fluorophenyl)-[4-(3-methylphenyl)piperazin-1-yl]methanone](/img/structure/B7470623.png)






![N-[4-(cyanomethyl)phenyl]-1-methylindole-3-carboxamide](/img/structure/B7470673.png)



![N-methyl-N-(4-methylcyclohexyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7470702.png)